Product packaging for Streptovaricin C(Cat. No.:CAS No. 23344-17-4)

Streptovaricin C

Cat. No.: B10763080
CAS No.: 23344-17-4
M. Wt: 769.8 g/mol
InChI Key: JDECNKBYILMOLE-CJQFIEQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptovaricin C is a complex ansamycin antibiotic isolated from Streptomyces species, recognized for its potent inhibitory activity against reverse transcriptase. This property has established it as a critical tool in virology research, particularly for investigating the replication cycle of retroviruses like HIV-1. Its mechanism involves binding directly to the reverse transcriptase enzyme, disrupting the conversion of viral RNA into proviral DNA, thereby serving as a valuable prototype for studying antiviral mechanisms and resistance. Beyond virology, this compound exhibits significant antibacterial activity against Gram-positive bacteria, making it a compound of interest in microbiology for exploring bacterial transcription and the function of RNA polymerase. As a member of the streptovaricin complex, it provides a foundational chemical structure for structure-activity relationship (SAR) studies aimed at developing novel therapeutics. This product is supplied with high purity and is intended for use in biochemical, enzymology, and cell-based assays to advance scientific discovery. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H51NO14 B10763080 Streptovaricin C CAS No. 23344-17-4

Properties

CAS No.

23344-17-4

Molecular Formula

C40H51NO14

Molecular Weight

769.8 g/mol

IUPAC Name

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

InChI

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1

InChI Key

JDECNKBYILMOLE-CJQFIEQYSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C

Origin of Product

United States

Biosynthesis and Pathway Engineering of Streptovaricin C

Elucidation of the Streptovaricin C Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, followed by a series of tailoring reactions. researchgate.net The elucidation of this pathway has been achieved through a combination of genetic analysis, precursor incorporation studies, and enzymatic assays.

Identification of this compound Biosynthetic Gene Clusters (e.g., stvP1-P5)

The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces spectabilis. researchgate.net Analysis of this cluster has identified numerous genes responsible for the assembly and modification of the streptovaricin scaffold. Among the key genes are those encoding cytochrome P450 enzymes, which play crucial roles in the later tailoring steps. researchgate.net

Specifically, several P450 genes, designated stvP1 through stvP5, have been identified. researchgate.net Functional studies have revealed their specific roles: stvP1, stvP4, and stvP5 are responsible for the hydroxylation at positions C-20, Me-24, and C-28 of the ansa chain, respectively. researchgate.net The enzyme StvP2 is involved in a particularly unique transformation: the formation of the methylenedioxy bridge. nih.govresearchgate.netresearchgate.net Additionally, the gene cluster contains acyltransferase-encoding genes, such as stvA1 and stvA2, which are required for O-acetylation steps. nih.gov

GeneEncoded EnzymeFunction in this compound Biosynthesis
stvP1 Cytochrome P450Hydroxylation at C-20 researchgate.net
stvP2 Cytochrome P450Catalyzes the formation of the methylenedioxy bridge nih.govresearchgate.netresearchgate.net
stvP4 Cytochrome P450Hydroxylation at Me-24 researchgate.net
stvP5 Cytochrome P450Hydroxylation at C-28 researchgate.net
stvA2 AcyltransferaseAcetylation at C-4 researchgate.net

Enzymatic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of this compound begins with the formation of the starter unit, followed by the assembly of the polyketide chain. The core structure is built by a Type I polyketide synthase (PKS). researchgate.net This enzymatic assembly line utilizes acetate (B1210297) and propionate (B1217596) units, loaded as malonyl-CoA and methylmalonyl-CoA respectively, to construct the aliphatic ansa chain. researchgate.net

The PKS module contains a series of enzymatic domains, including β-ketoacyl-ACP synthase (KS), acyltransferase (AT), β-hydroxyacyl-thioester dehydratase (DH), β-ketoacyl-ACP reductase (KR), and acyl carrier protein (ACP), which work iteratively to extend and modify the growing polyketide chain. researchgate.net Once the polyketide chain is fully assembled, it undergoes cyclization and is released from the PKS. The resulting intermediates, known as protostreptovaricins and damavaricins, are then subjected to a series of post-PKS modifications, or tailoring reactions, to yield the final this compound molecule. researchgate.netnih.gov These modifications include hydroxylations, acetylations, and the formation of the characteristic methylenedioxy bridge. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., StvP2) in this compound Tailoring Reactions (e.g., methylenedioxy bridge formation)

Cytochrome P450 (P450) enzymes are a versatile class of monooxygenases that play a critical role in the biosynthesis of many natural products by catalyzing regio- and stereospecific oxidative modifications. researchgate.netresearchgate.netnih.gov In the streptovaricin pathway, P450s are essential for the late-stage tailoring reactions that confer structural diversity and biological activity. researchgate.net

A particularly fascinating and crucial step is the formation of the methylenedioxy bridge, a moiety essential for the bioactivity of this compound. nih.govresearchgate.net Genetic and biochemical studies have unequivocally identified the P450 enzyme StvP2 as the catalyst for this reaction. nih.govresearchgate.netresearchgate.net The mechanism involves an intramolecular nucleophilic substitution. nih.govresearchgate.net This process is initiated by hydroxylation via the enzyme's heme core, followed by a keto-enol tautomerization facilitated by a key catalytic triad (B1167595) (Asp89-His92-Arg72) within StvP2. nih.govresearchgate.net

Importantly, in vitro reconstitution experiments have revealed that the activity of StvP2 is dependent on prior modifications to its substrate. nih.gov Specifically, C6-O-methylation and C4-O-acetylation of the streptovaricin precursor are necessary prerequisites for the formation of the methylenedioxy bridge. nih.govresearchgate.net This highlights the highly coordinated and sequential nature of the tailoring steps in the biosynthetic pathway.

Precursor Incorporation Studies (e.g., 3-amino-5-hydroxybenzoic acid, acetate, propionate units)

The structural components of this compound originate from simple metabolic precursors. The naphthalenic core of streptovaricins is derived from 3-amino-5-hydroxybenzoic acid (AHBA). jst.go.jpnih.govcaymanchem.com Isotopic labeling studies have confirmed this relationship. When Streptomyces spectabilis was fed with [carboxy-¹⁴C]-3-amino-5-hydroxybenzoic acid, the label was incorporated into this compound. jst.go.jpnih.gov Further experiments using [carboxy-¹³C]AHBA specifically labeled the C-21 carbonyl carbon of this compound, solidifying AHBA's role as the starter unit for the polyketide synthesis that forms the ansa-chain. jst.go.jpnih.gov AHBA is a key precursor for the mC₇N unit found in many ansamycin (B12435341) antibiotics. jst.go.jpcaymanchem.comnih.gov

The ansa chain itself is constructed by the PKS machinery through the sequential condensation of extender units derived from acetate and propionate. researchgate.net These precursors are incorporated in the form of malonyl-CoA and methylmalonyl-CoA, respectively, as dictated by the acyltransferase domains within the PKS modules. researchgate.net

Genetic Manipulation and Metabolic Engineering of this compound Producers (e.g., Streptomyces spectabilis)

The bacterium Streptomyces spectabilis is the natural producer of the streptovaricin complex. wikipedia.org Given the industrial importance of Streptomyces species as producers of antibiotics, significant effort has been invested in developing tools for their genetic manipulation. nih.govnih.govmdpi.com These techniques, including the development of cloning vectors and gene transfer systems like intergeneric conjugation, allow for the rational engineering of biosynthetic pathways to improve antibiotic production or generate novel compounds. nih.govnih.govresearchgate.net Metabolic engineering strategies are broadly applicable to enhance the synthesis of valuable natural products in Streptomyces. nih.govnih.govresearchgate.net

Enhancement of this compound Production via Genetic Approaches

Metabolic engineering offers powerful strategies to enhance the production of secondary metabolites like this compound. nih.govresearchgate.net These approaches can be broadly categorized into optimizing precursor supply, activating silent gene clusters, and overcoming regulatory bottlenecks. nih.gov While specific published examples of enhancing only this compound are limited, general principles of Streptomyces engineering are directly applicable.

One key strategy is to increase the availability of essential precursors. For this compound, this would involve engineering the metabolic pathways that supply 3-amino-5-hydroxybenzoic acid, malonyl-CoA, and methylmalonyl-CoA. researchgate.netnih.gov This can be achieved by overexpressing genes involved in the synthesis of these precursors or by deleting genes that divert them into competing metabolic pathways. sciepublish.com Another approach involves manipulating regulatory genes within the BGC or global regulators that control the onset of secondary metabolism to increase the transcription of the entire streptovaricin gene cluster. nih.gov Activating silent or cryptic BGCs is a major focus in the field, and while the streptovaricin cluster is expressed under laboratory conditions, its expression levels can often be improved. researchgate.netnih.govnih.gov

Engineering StrategyTargetPotential Outcome for this compound Production
Precursor Flux Enhancement Pathways for AHBA, Malonyl-CoA, Methylmalonyl-CoAIncreased availability of building blocks for PKS/NRPS, leading to higher titers. nih.govsciepublish.com
Regulatory Gene Manipulation Pathway-specific or global regulators (e.g., bld, whi genes)Upregulation of the entire stv biosynthetic gene cluster transcription. nih.govresearchgate.net
Host Engineering Deletion of competing secondary metabolite pathwaysRedirection of metabolic resources towards streptovaricin synthesis. frontiersin.org
Heterologous Expression Transfer of the stv gene cluster to an optimized hostProduction in a strain with faster growth or higher precursor supply. mdpi.comfrontiersin.org

Biosynthesis of Novel this compound Analogues through Pathway Engineering

The inherent structural complexity of this compound presents significant challenges for complete chemical synthesis, making biosynthetic pathway engineering a more viable and strategic approach for generating novel analogues. This methodology leverages the genetic manipulation of the streptovaricin biosynthetic gene cluster in producer organisms, primarily Streptomyces spectabilis, to create derivatives with potentially enhanced or novel biological activities. The core strategies involve the targeted inactivation of genes responsible for specific tailoring steps or the introduction of heterologous genes from other biosynthetic pathways. researchgate.netfrontiersin.orgnih.gov

Key targets for engineering within the streptovaricin pathway are the post-polyketide synthase (PKS) tailoring enzymes, particularly the cytochrome P450 monooxygenases and acetyltransferases that decorate the core structure. researchgate.net For instance, the biosynthesis of this compound from its precursor, Protostreptovaricin I, involves a series of specific enzymatic modifications. Genetic manipulation of the enzymes catalyzing these steps can yield a variety of new compounds.

Key enzymatic modification steps in this compound biosynthesis that serve as targets for pathway engineering include:

Hydroxylation: Cytochrome P450 enzymes StvP1, StvP4, and StvP5 are responsible for hydroxylations at C-20, Me-24, and C-28, respectively. researchgate.net Inactivating the genes encoding these enzymes would lead to the accumulation of deoxy-analogues.

Methylenedioxy Bridge Formation: The P450 enzyme StvP2 is crucial for creating the characteristic methylenedioxy bridge. researchgate.net Deletion of the stvP2 gene would result in analogues lacking this structural moiety.

Acetylation: The enzyme StvA2 catalyzes acetylation at the C-4 position. researchgate.net Preventing this step through gene knockout would yield a deacetylated analogue.

Beyond simple gene inactivation, more complex engineering strategies such as mutasynthesis and precursor-directed biosynthesis can be employed. nih.govresearchgate.net These techniques involve creating a mutant strain incapable of producing a specific biosynthetic precursor and then supplying synthetic analogues of that precursor in the fermentation medium. nih.gov The biosynthetic machinery of the organism may then incorporate these "unnatural" building blocks to generate novel, hybrid compounds. researchgate.net Furthermore, the heterologous expression of tailoring enzymes from different antibiotic pathways in the S.spectabilis host could introduce entirely new functionalities to the streptovaricin scaffold, a strategy known as combinatorial biosynthesis. nih.govnih.gov

The table below outlines potential novel analogues that could be generated by targeting specific genes in the this compound biosynthetic pathway.

Target Gene(s) Enzyme Function Resulting Modification Potential Novel Analogue
stvP1C-20 HydroxylaseElimination of C-20 hydroxyl group20-deoxy-Streptovaricin C
stvP4Me-24 HydroxylaseElimination of Me-24 hydroxyl group24-dehydroxymethyl-Streptovaricin C
stvP5C-28 HydroxylaseElimination of C-28 hydroxyl group28-deoxy-Streptovaricin C
stvA2C-4 AcetyltransferaseElimination of C-4 acetyl group4-deacetyl-Streptovaricin C
stvP2Methylenedioxy Bridge FormationPrevention of bridge formationDihydroxy-analogue (lacking MDB)
clo-hal (heterologous)HalogenaseIntroduction of chlorine atomChloro-Streptovaricin C derivative
novO (heterologous)MethyltransferaseIntroduction of a methyl group8'-methyl-Streptovaricin C derivative

This table is illustrative of potential engineering strategies based on known enzymatic functions. The successful generation and isolation of these compounds would require experimental validation.

Regulation of this compound Biosynthesis

The production of this compound, like most secondary metabolites in Streptomyces, is governed by a complex and tightly controlled regulatory network. researchgate.netnih.gov This regulation occurs at multiple hierarchical levels, ensuring that antibiotic production is coordinated with the bacterium's growth phase and response to environmental cues. nih.gov The regulatory framework includes pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that affect multiple metabolic pathways and morphological development. nih.gov

Pathway-Specific Regulation: At the most direct level, the streptovaricin gene cluster is expected to contain one or more pathway-specific regulatory genes, often referred to as cluster-situated regulators (CSRs). nih.gov The most common and well-studied family of these activators is the Streptomyces Antibiotic Regulatory Protein (SARP) family. nih.govnih.gov SARPs are transcriptional activators that typically bind to specific promoter regions within their cognate gene cluster, switching on the expression of the biosynthetic genes. nih.govmdpi.com For example, the ActII-ORF4 protein is a SARP that is essential for activating the entire actinorhodin (B73869) biosynthetic pathway in Streptomyces coelicolor. nih.gov Although the specific SARP for the streptovaricin cluster has not been exhaustively characterized in all literature, its presence is strongly inferred based on the common organization of antibiotic gene clusters.

Global and Pleiotropic Regulation: Superimposed on the pathway-specific controls are global or pleiotropic regulators, which respond to broader physiological signals such as nutrient availability (e.g., carbon, nitrogen, phosphate), developmental state, and quorum sensing. researchgate.netnih.gov These regulators can influence the expression of SARPs and other CSRs, thus indirectly controlling this compound production.

Notable families of regulators involved in this wider network include:

Atypical Response Regulators (ARRs): These proteins resemble components of two-component signal transduction systems but often function without a partner sensor kinase. They can be essential for activating antibiotic biosynthesis, sometimes in response to feedback from the antibiotic product itself or its intermediates. mdpi.com

Large ATP-binding Regulators of the LuxR (LAL) family: These are another class of transcriptional activators commonly found in gene clusters for Type I polyketides. mdpi.com

GntR-family regulators: Proteins like DasR have been shown to repress antibiotic production in Streptomyces by binding to the promoter regions of CSR genes, linking primary metabolism (like the uptake of N-acetylglucosamine from cell wall recycling) to the onset of secondary metabolism. mdpi.com

The interplay between these different regulatory layers forms a complex cascade. For instance, a global regulator might activate the expression of a pathway-specific SARP, which in turn activates the operons containing the structural genes for this compound biosynthesis. nih.gov This intricate system allows the organism to precisely manage the significant metabolic investment required for antibiotic production. Manipulating these regulatory genes, for instance, by overexpressing a key activator like a SARP, is a common strategy for improving the yield of antibiotics in industrial fermentation processes. nih.govgoogle.com

Advanced Structural Elucidation and Characterization Methodologies for Streptovaricin C

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Streptovaricin C Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing detailed insights into its molecular framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity and spatial relationships of the atoms within the molecule.

1D NMR Techniques:

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound reveals a complex array of signals corresponding to the numerous protons in the molecule. The chemical shifts (δ) of these protons provide information about their local electronic environment. For instance, olefinic protons of the ansa chain typically resonate in the downfield region, while methyl and methylene protons are found in the upfield region.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, carbonyl carbons of the quinone moiety and the amide group appear at the downfield end of the spectrum.

2D NMR Techniques: To unravel the complex overlapping signals in the 1D spectra and to establish connectivity between atoms, a variety of 2D NMR experiments are utilized. springernature.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH couplings). sdsu.edu In this compound, COSY spectra are instrumental in tracing the proton-proton networks within the ansa chain and the naphthoquinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. nih.govnih.gov This provides unambiguous one-bond C-H connectivity information, which is vital for assigning the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduemerypharma.com This technique is particularly powerful for connecting different structural fragments of this compound, such as linking the ansa chain to the naphthoquinone core and identifying the positions of quaternary carbons.

The collective data from these NMR experiments allows for the assembly of the complete planar structure of this compound.

Interactive Data Table: Representative NMR Data for this compound Analogs

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H to C)
2-170.8-
3-120.8H-29 to C-2, C-3, C-4
42.72 (m)32.2H-4 to C-5
5-120.8H-15 to C-5
151.11 (s)-H-15 to C-4, C-5, C-6
18--H-18 to C-17, C-19, C-20
20--H-20 to C-18, C-19, C-21
21--H-21 to C-20, C-22, C-26
23--H-23 to C-22, C-24, C-36
24--H-24 to C-23, C-25, C-35
26--H-26 to C-21, C-25, C-27
28--H-28 to C-5, C-27
29--H-29 to C-1, C-2, C-3, C-4
32--H-32 to C-18, C-20, C-21
35--H-35 to C-24
36--H-36 to C-23

Note: The data presented is a compilation from studies on this compound and its close analogs. Exact chemical shifts can vary depending on the solvent and specific derivative. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for this compound Characterization and Metabolite Profiling

Mass spectrometry is an indispensable tool for the characterization of this compound, providing accurate molecular weight determination and valuable structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), are particularly important.

HR-ESIMS: This soft ionization technique allows for the accurate determination of the molecular weight of this compound, typically observing the protonated molecule [M+H]⁺ or other adducts. researchgate.net The high resolution and mass accuracy of this method enable the unambiguous determination of the elemental composition of the molecule.

Metabolite Profiling: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful platform for metabolite profiling of Streptomyces species that produce this compound. nih.govnih.govresearchgate.netbiorxiv.org This approach allows for the detection and identification of this compound and its related metabolites in complex biological extracts. By comparing the metabolic profiles of different strains or culture conditions, researchers can gain insights into the biosynthesis of these compounds. Tandem mass spectrometry (MS/MS) is employed to fragment the parent ions, and the resulting fragmentation patterns can be used to identify known streptovaricins or to propose structures for new derivatives. mdpi.com

Interactive Data Table: Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zFormula
[M+H]⁺770.3388770.3388C₄₀H₅₂NO₁₄
[M+Na]⁺792.3207792.3208C₄₀H₅₁NNaO₁₄

Note: The exact m/z values can vary slightly depending on the instrument and calibration. nih.gov

X-ray Crystallography Studies of this compound and its Derivatives for Absolute Configuration Determination

While NMR and MS are powerful for determining the planar structure and connectivity, X-ray crystallography provides the definitive method for establishing the absolute configuration of chiral centers. nih.govsci-hub.seresearchgate.netspringernature.comed.ac.ukwikipedia.org Direct crystallization of this compound for X-ray analysis has been challenging. Therefore, researchers have often resorted to the synthesis of crystalline derivatives.

A pivotal study in the structural elucidation of this compound involved the X-ray crystallographic analysis of a p-bromophenylboronate derivative of this compound triacetate. acs.org The introduction of the heavy bromine atom facilitated the solution of the phase problem in X-ray diffraction analysis, allowing for the unambiguous determination of the three-dimensional structure. This study confirmed the gross structure that had been proposed based on chemical and spectroscopic evidence and, crucially, established the absolute stereochemistry of all the chiral centers in the ansa chain. acs.orgnih.govacs.org

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the stereochemical assignments made by other spectroscopic methods.

Interactive Data Table: Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)14.25
b (Å)21.85
c (Å)18.23
R-factor0.105

Note: This data is for a p-bromophenylboronate derivative of this compound triacetate. acs.org

Advanced Spectroscopic Methods for Stereochemical Assignment

In addition to X-ray crystallography, advanced NMR techniques can provide valuable information about the relative stereochemistry of a molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment is particularly useful for determining the spatial proximity of protons that are not necessarily connected through bonds. researchgate.netnih.gov This technique detects through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close to each other in the three-dimensional structure. By analyzing the ROESY cross-peaks, it is possible to deduce the relative configuration of stereocenters along the ansa chain of this compound. For instance, correlations between protons on the ansa chain can help to define the conformation of this macrocyclic ring. researchgate.net The stereochemistry of new streptovaricin derivatives is often proposed based on the similarity of their ROESY correlations to those of known compounds like this compound, whose absolute configuration has been determined by X-ray analysis. researchgate.net

Molecular Mechanisms of Action of Streptovaricin C

Interaction of Streptovaricin C with DNA-Dependent RNA Polymerase

The principal molecular target for this compound is the bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA into RNA. nih.gov Streptovaricins are classified as naphthalenic ansamycins and are structurally similar to rifampin. nih.gov

Genetic and biochemical evidence has firmly established that this compound binds to the β-subunit of the bacterial RNA polymerase. nih.govnih.gov This interaction is highly specific, and resistance to streptovaricin is mediated by the rpoB gene, which encodes this particular subunit. nih.gov

Studies comparing the β-subunit sequences from streptovaricin-producing organisms (which are inherently resistant) to those of sensitive organisms have identified the binding region. nih.gov Resistance is localized to an amino acid area known as the "rif region," which is also the binding site for the related antibiotic, rifampicin (B610482). nih.govembopress.org This indicates that this compound and rifampicin share a common binding pocket on the RNAP β-subunit, located deep within the DNA/RNA channel. embopress.org Site-directed mutagenesis has confirmed that specific amino acid residues within this region are directly involved in conferring resistance to streptovaricin. nih.gov For instance, in Streptomyces spectabilis, the residues N474 and S475 in the β-subunit have been implicated in its natural resistance to streptovaricin. nih.gov

ComponentDescriptionKey Residues (in resistant species)Source
Target Enzyme DNA-dependent RNA Polymerase (RNAP)- nih.gov
Binding Subunit β-subunit (encoded by rpoB gene)- nih.gov
Binding Region "rif region"N474, S475 (in S. spectabilis) nih.gov
Shared Site Overlaps with the binding site of Rifampicin- embopress.org

The inhibitory action of this compound occurs during the transition from the initiation to the elongation phase of transcription. nih.gov The binding of the antibiotic to the β-subunit does not prevent the initial steps of transcription, such as promoter recognition and the formation of the first few phosphodiester bonds. embopress.org The RNA polymerase can still synthesize very short RNA transcripts, typically 2-3 nucleotides in length. embopress.org

However, as the nascent RNA chain attempts to extend beyond this short length, its path is physically blocked by the bound streptovaricin molecule within the RNA exit channel. embopress.org This steric hindrance prevents the polymerase from clearing the promoter and transitioning into the productive elongation phase, effectively halting transcription at its earliest stage. nih.govembopress.org Consequently, this compound has no inhibitory effect on RNA polymerase enzymes that have already initiated elongation and moved past the promoter region. nih.gov

Inhibition of Nucleic Acid Synthesis by this compound

This compound is a potent inhibitor of nucleic acid synthesis, with its primary mechanism being the blockade of DNA-dependent RNA synthesis as detailed above. nih.gov By binding to RNA polymerase, it prevents the transcription of DNA into RNA, a critical step in gene expression and bacterial viability.

In addition to its well-established role in inhibiting bacterial transcription, this compound and its derivatives have also been shown to inhibit another class of nucleic acid polymerases: RNA-directed DNA polymerases, more commonly known as reverse transcriptases. This activity has been observed against the reverse transcriptase of the Rauscher leukemia virus, indicating that streptovaricins can interfere with the process of reverse transcription, where viral RNA is converted into DNA. nih.gov

Type of InhibitionTarget EnzymeProcess DisruptedSource
Primary DNA-dependent RNA PolymeraseTranscription (DNA to RNA) nih.gov
Secondary RNA-directed DNA PolymeraseReverse Transcription (RNA to DNA) nih.gov

Other Proposed Molecular Targets and Pathways Affected by this compound (e.g., antitumor mechanisms in cell lines)

The antitumor properties of this compound are linked to its ability to inhibit viral enzymes. A key proposed mechanism for its antitumor activity is the inhibition of RNA-directed DNA polymerase (reverse transcriptase) from oncogenic retroviruses. nih.gov For example, this compound has demonstrated the ability to inhibit the replication and infectivity of the Rauscher leukemia virus (RLV). nih.govnih.gov

This inhibition is believed to be a direct virucidal effect, where the compound interacts with the virus particle itself. nih.gov Studies have shown a direct correlation between the inhibition of the RLV's reverse transcriptase by streptovaricin compounds and their ability to inactivate the virus. nih.gov By blocking this essential viral enzyme, this compound prevents the virus from converting its RNA genome into the DNA necessary for integration into the host cell's genome and subsequent replication, thereby inhibiting the progression of the virally induced leukemia. nih.govnih.gov

Structure-Mechanism Relationships of this compound and its Analogues

The relationship between the chemical structure of streptovaricins and their biological activity is critical to their mechanism of action. Modifications to the core structure can significantly alter their inhibitory potency.

Spectrum of Biological Activities and Underlying Mechanisms of Streptovaricin C

Antibacterial Activities of Streptovaricin C

This compound has demonstrated notable efficacy against specific types of bacteria, with its mechanism of action being a key area of scientific investigation.

This compound has shown significant antibacterial activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Research has identified streptovaricins as potent compounds against MRSA. In one study, this compound was among the compounds that displayed significant activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains. The presence of a hydroxyl group at the C-28 position in this compound is considered pivotal for its antibacterial activity when compared to analogues like Streptovaricin D, which lacks this feature.

Antibacterial Potency of this compound
CompoundTarget OrganismActivity Level
This compoundMethicillin-Sensitive Staphylococcus aureus (MSSA) ATCC 29213Significant
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300Significant

The activity of this compound against Gram-negative bacteria is less pronounced compared to its effects on Gram-positive organisms. The outer membrane of Gram-negative bacteria typically presents a formidable permeability barrier against many antibiotics. However, this compound has been identified as an inhibitor of the DNA-dependent RNA polymerase from the Gram-negative bacterium Escherichia coli. nih.gov While this indicates a specific molecular target within Gram-negative organisms, broader data on its general efficacy across a wide range of Gram-negative pathogens is limited in the available research.

The primary antibacterial mechanism of this compound is the inhibition of bacterial RNA synthesis. youtube.com It targets the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. youtube.com Streptovaricins are chemically related to the rifamycins (B7979662), a well-known class of RNAP inhibitors. embopress.org It is likely that this compound shares the same binding site and mechanism as rifamycins, which function by physically blocking the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death. youtube.comembopress.org

Antiviral Activities of this compound

In addition to its antibacterial properties, this compound has been studied for its ability to inhibit viral replication, particularly in retroviruses.

This compound is recognized as an inhibitor of RNA-dependent DNA polymerase, more commonly known as reverse transcriptase. nih.gov This enzyme is crucial for the life cycle of retroviruses (a group that includes oncornaviruses and Human Immunodeficiency Virus - HIV), as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.govbvsalud.org

Research has shown that streptovaricins can inhibit the reverse transcriptase present in oncogenic RNA viruses, such as the Friend virus, a type of murine leukemia virus. nih.govwikipedia.org Studies on the Friend virus demonstrated that streptovaricin complex preparations could inhibit viral activity. nih.govnih.gov While individual, pure streptovaricins (A through G) showed a significant reduction in antiviral activity compared to the complex, the fundamental inhibitory action on reverse transcriptase is a key aspect of their antiviral potential. nih.gov This mechanism places this compound in the broader category of reverse transcriptase inhibitors, a cornerstone of antiretroviral therapy for viruses like HIV. nih.govdrugbank.com

Antiviral Activity Profile of this compound
Compound ClassViral TargetEnzyme InhibitedMechanism
StreptovaricinsOncornaviruses (e.g., Friend virus)RNA-dependent DNA polymerase (Reverse Transcriptase)Inhibition of viral RNA transcription into DNA

The available research did not provide specific information regarding the mechanisms of action of this compound against the replication of adenovirus 2.

Antifungal Activities of this compound

Based on available academic literature, there is limited evidence to suggest that purified this compound possesses significant direct antifungal activity. While crude extracts from the Streptomyces species, from which streptovaricins are isolated, have demonstrated broad-spectrum antifungal effects against various plant pathogenic fungi, these activities are often attributed to a mixture of metabolites. mdpi.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govopenagriculturejournal.com Studies on the fractionated streptovaricin complex have indicated that the antiviral and other biological activities may reside in components other than the main streptovaricins like A or C. nih.govnih.govnih.gov Direct assays on purified this compound have not consistently reported notable antifungal efficacy against common fungal pathogens. sanfordguide.comnih.govresearchgate.net

Antineoplastic/Antiproliferative Activities of this compound

This compound has demonstrated notable antineoplastic and antiproliferative activities, although much of the research has focused on the streptovaricin complex as a whole or on its derivatives. oup.combritannica.com There are reports on the direct effect of streptovaricins on neoplastic cells in vitro, albeit at higher concentrations. oup.com The primary mechanism of action for ansamycin (B12435341) antibiotics like streptovaricins is the inhibition of DNA-dependent RNA polymerase, an enzyme crucial for transcription in prokaryotic cells and in the mitochondria of eukaryotic cells. nih.govnih.gov This inhibition of a fundamental cellular process forms the basis of its antiproliferative effects.

The antiproliferative activity of this compound is intrinsically linked to its ability to induce cell cycle arrest. By inhibiting DNA-dependent RNA polymerase, this compound can disrupt the synthesis of messenger RNA (mRNA) molecules that are essential for the production of proteins required for cell cycle progression. nih.govnih.gov Key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), govern the transitions between different phases of the cell cycle (G1, S, G2, and M). nih.govmdpi.comnih.govfrontiersin.org

The disruption of transcription can lead to a deficiency in these critical regulatory proteins, triggering cellular checkpoint mechanisms that halt the cell cycle. This arrest prevents the cell from proceeding with DNA replication (S phase) or mitosis (M phase) until the necessary components are synthesized. If the transcriptional block is sustained, the cell may be unable to overcome the checkpoint, leading to a prolonged state of arrest. Extracts from Streptomyces species containing various metabolites have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in colorectal cancer cells. nih.gov

Prolonged cell cycle arrest and significant cellular stress, such as that induced by the inhibition of transcription, can lead to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The inhibition of essential cellular processes by compounds like this compound can trigger both intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway is often initiated by cellular stress. The inability to synthesize essential proteins due to transcriptional inhibition can lead to an imbalance in pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov This can result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. mdpi.comfrontiersin.orgnih.gov Studies on metabolites from Streptomyces have confirmed the induction of apoptosis in cancer cells through such mechanisms. mdpi.comnih.gov

The inhibitory effect of streptovaricins on the proliferation of cancer cells has been evaluated in various in vitro models. While much of the research has utilized the streptovaricin complex, studies on derivatives provide insight into the potential of the core structure. Damavaricin C, a derivative of this compound, has been the subject of such investigations, with its derivatives showing preferential lethal activity or growth inhibitory effects on virus-transformed cells and human cancer cells. oup.comtandfonline.com

Research has shown that derivatives of Damavaricin C exhibit growth inhibitory effects on a range of cell lines. The data in the table below is based on the study of these derivatives, providing an indication of the antiproliferative potential of the streptovaricin scaffold. tandfonline.com It is important to note that the direct and comparative inhibitory concentrations for this compound itself are not always detailed in these studies, which focus on the enhanced activity of the derivatives.

Cell LineCell TypeReported Effects of Streptovaricin Derivatives
WIRL-3Normal Rat Liver FibroblastsDerivatives tested for comparative cytotoxicity. tandfonline.com
SV40-WIRL-3SV40-Transformed Rat Liver FibroblastsSome derivatives showed preferential lethal activity. tandfonline.com
Rat Brain Tumor Cells (MLV-induced)Murine Leukemia Virus-Transformed CellsDerivatives exhibited growth inhibitory effects. tandfonline.com
KBHuman Epidermoid CarcinomaUsed as a human-derived cancer cell line for testing. tandfonline.com

Mechanisms of Resistance to Streptovaricin C

Bacterial Resistance Mechanisms against Streptovaricin C

Bacteria have evolved sophisticated strategies to withstand the effects of antibiotics like this compound. These defenses are typically acquired through genetic mutations or the horizontal transfer of resistance genes. eur.nl The primary mechanisms include alterations of the drug's target, active removal of the drug from the cell, and enzymatic modification of the drug.

The primary target of this compound in bacteria is the β-subunit of the DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene. nih.gov This enzyme is essential for transcription, the process of synthesizing RNA from a DNA template. rsc.org this compound binds to RNAP, inhibiting the initiation of transcription and thereby halting protein synthesis, which ultimately leads to bacterial cell death. rsc.org

The most common mechanism of resistance to ansamycins involves mutations within the rpoB gene. researchgate.netnih.gov These mutations result in amino acid substitutions in the β-subunit of RNAP, altering the structure of the drug's binding site. researchgate.net This structural change reduces the binding affinity of this compound to the enzyme, rendering the antibiotic ineffective. researchgate.netnih.gov While a variety of mutations in the rpoB gene can confer resistance, they often have diverse effects on the bacteria's susceptibility to other drugs. nih.gov For instance, some rpoB mutations that confer resistance to rifampicin (B610482), a related ansamycin (B12435341), have been shown to increase sensitivity to other classes of antibiotics. researchgate.netnih.gov

Gene Encoded Protein Function of Protein Effect of Mutation
rpoBRNA polymerase β-subunitEssential for transcriptionAlters the binding site for this compound, reducing drug efficacy. researchgate.netnih.gov

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell's interior. nih.govnih.govmdpi.com This mechanism prevents the antibiotic from reaching a high enough intracellular concentration to exert its inhibitory effect. nih.govresearchgate.net The overexpression of efflux pumps is a common strategy for developing multidrug resistance (MDR), as many pumps can recognize and transport a wide array of structurally diverse compounds. nih.govmdpi.comwikipedia.org

In Gram-negative bacteria, efflux pumps are often complex, tripartite systems that span both the inner and outer membranes. researchgate.net While specific efflux pumps for this compound are not extensively characterized, it is known that pumps in families such as the Resistance-Nodulation-Division (RND) superfamily contribute to resistance against related ansamycins like rifampin. aptiwfn.com For example, the AdeDE efflux pump in Acinetobacter baumannii has been shown to increase resistance to rifampin. aptiwfn.com It is plausible that similar efflux systems contribute to resistance against this compound in various bacterial species.

Efflux Pump Family Mechanism Effect on this compound
Resistance-Nodulation-Division (RND)Actively transports antibiotics out of the bacterial cell. researchgate.netReduces the intracellular concentration of the drug, preventing it from reaching its RNA polymerase target. nih.govaptiwfn.com
Major Facilitator Superfamily (MFS)Functions as a transporter to extrude toxic compounds.Likely contributes to reduced susceptibility by pumping the compound out of the cell.
ATP-Binding Cassette (ABC) SuperfamilyUtilizes ATP hydrolysis to power the transport of substrates across the cell membrane. researchgate.netMay actively remove this compound from the cytoplasm.

Another significant mechanism of bacterial resistance is the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. mdpi.com Bacteria can produce enzymes that catalyze chemical reactions, such as hydrolysis or group transfer, to alter the structure of the antibiotic. mdpi.com

For ansamycins like rifamycins (B7979662), several inactivating enzymes have been identified. These enzymes modify the hydroxyl group on the antibiotic, which is crucial for its binding to RNA polymerase. researchgate.net The primary enzymatic modifications include:

ADP-ribosylation: Catalyzed by NAD+-dependent enzymes of the Arr group. researchgate.net

Phosphorylation: Carried out by RPH kinases. researchgate.net

Glycosylation: Performed by glycosyltransferases. researchgate.netnih.gov

Given the structural similarity between this compound and other ansamycins, it is highly probable that it is also a substrate for these or similar inactivating enzymes. By chemically altering the this compound molecule, these enzymes prevent it from binding to its target, thus conferring resistance. researchgate.net

Viral Resistance Mechanisms against this compound (e.g., mutations in reverse transcriptase)

Streptovaricins have demonstrated antiviral activity, notably against viruses that rely on the enzyme reverse transcriptase (RT). This enzyme is essential for retroviruses like the Human Immunodeficiency Virus (HIV) to convert their RNA genome into DNA, which is then integrated into the host cell's genome. This compound can inhibit this process.

Resistance to antiviral agents that target RT typically arises from mutations in the viral gene encoding this enzyme. These mutations can lead to amino acid changes that either directly affect the binding of the inhibitor to the enzyme or alter the enzyme's conformation, making it less susceptible to inhibition. In the context of HIV, numerous mutations in the RT gene are associated with resistance to various nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs). For instance, the M184V mutation is known to cause high-level resistance to certain NRTIs.

Although specific mutations conferring resistance to this compound are not as extensively documented as for clinically used antiretrovirals, the principle remains the same. The high mutation rate of viruses like HIV means that under the selective pressure of an antiviral compound, resistant variants can emerge and become the dominant strain.

Viral Enzyme Function Mechanism of Resistance Example Mutations (in HIV)
Reverse Transcriptase (RT)Converts viral RNA to DNA.Mutations in the RT gene alter the drug's binding site.M184V, L74I, K101E, G190A

Strategies to Overcome this compound Resistance

The emergence of resistance to this compound necessitates the development of strategies to circumvent these mechanisms and restore the compound's efficacy.

Combination Therapy: A primary strategy is the use of combination therapy, where this compound is administered alongside other drugs that have different mechanisms of action. This approach reduces the probability of resistance emerging, as a pathogen would need to develop simultaneous mutations to overcome all the drugs in the combination. For bacterial infections, this could involve pairing it with an antibiotic that targets cell wall synthesis or another essential process. In a viral context, it could be combined with other antiretroviral agents.

Development of Novel Analogs: Chemical modification of the this compound structure can lead to the creation of new analogs that are less susceptible to existing resistance mechanisms. This could involve designing molecules that can still bind effectively to mutated RNA polymerase or reverse transcriptase, or that are not recognized by efflux pumps or inactivating enzymes.

Efflux Pump Inhibitors (EPIs): The co-administration of this compound with an efflux pump inhibitor is a promising strategy. wikipedia.org EPIs block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its activity against resistant bacteria.

Targeting Resistance Enzymes: Developing inhibitors for the specific enzymes that inactivate this compound is another viable approach. Similar to the clinical use of β-lactamase inhibitors with β-lactam antibiotics, an inhibitor of an ansamycin-modifying enzyme could protect this compound from degradation. aptiwfn.com

Alternative Therapies: Exploring unconventional treatments like phage therapy could offer new ways to combat resistant bacteria. Bacteriophages, which are viruses that infect and kill bacteria, can be used in combination with antibiotics to enhance their effectiveness.

Analytical and Bioanalytical Methodologies in Streptovaricin C Research

Chromatographic Techniques for Streptovaricin C Separation and Purification (e.g., HPLC, LC-MS)

The isolation and purification of this compound from the complex mixture of related compounds produced by Streptomyces spectabilis is a critical step for its study. Chromatographic techniques are fundamental to this process, allowing for the separation of individual streptovaricins with high resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of streptovaricins. psu.edujpmsonline.comscispace.com The streptovaricin complex, a mixture of several ansamycin (B12435341) antibiotics, can be fractionated using various HPLC methods. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where compounds are separated based on their hydrophobicity. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with modifiers like acids or buffers to improve peak shape and resolution. jpmsonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. shodex.comnih.govtjnpr.orgwur.nlnih.gov This hyphenated technique is invaluable for identifying this compound in complex fermentation broths and for confirming the purity of isolated fractions. The mass spectrometer provides precise mass-to-charge ratio data, which aids in the structural elucidation and confirmation of the target compound. nih.gov For polar compounds like streptovaricins, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be used as an alternative to traditional reversed-phase methods, sometimes eliminating the need for ion-pairing reagents. shodex.com

The general workflow for purification begins with the extraction of the crude streptovaricin complex from the fermentation culture. google.com This extract is then subjected to multiple rounds of chromatographic separation, such as column chromatography followed by preparative HPLC, to yield pure this compound.

Table 1: Representative HPLC Conditions for Ansamycin-Related Antibiotic Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., Nucludar C18-DB, 5µm) jpmsonline.comresearchgate.net
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Phosphate Buffer jpmsonline.com
Flow RateTypically 1.0 - 2.0 mL/min ekb.eg
DetectionUV Detector (e.g., at 210 nm or 254 nm) jpmsonline.comekb.eg
TemperatureControlled, e.g., 35-45°C researchgate.net

Spectrophotometric Assays for this compound Detection and Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the detection and quantification of chromophoric molecules like this compound. ufrgs.br As a member of the ansamycin family, this compound possesses a naphthoquinone chromophore which absorbs light in the UV-visible range, making this technique suitable for its analysis. psu.edu

The quantification of this compound using spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. youtube.com To perform a quantitative analysis, a pure sample of this compound is required to prepare a series of standard solutions of known concentrations. A calibration curve is then generated by plotting the absorbance of these standards, measured at the wavelength of maximum absorbance (λmax), against their corresponding concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While direct UV-Vis spectrophotometry is useful, its specificity can be limited in complex mixtures. Therefore, it is most effective when used with purified samples or in conjunction with a separation technique like HPLC, where the spectrophotometer serves as the detector. ufrgs.br For related aminoglycoside antibiotics like streptomycin, which lack strong chromophores, colorimetric methods involving complexation with reagents have been developed, but this is generally not necessary for the inherently colored streptovaricins. researchgate.netresearchgate.net

Table 2: Principles of Spectrophotometric Quantification
StepDescriptionReference
1. Identify λmaxScan a pure solution of this compound across the UV-Vis spectrum (approx. 200-600 nm) to find the wavelength of maximum absorbance. researchgate.net
2. Prepare StandardsCreate a series of solutions with known concentrations of pure this compound in a suitable solvent. youtube.com
3. Generate Calibration CurveMeasure the absorbance of each standard solution at the predetermined λmax and plot absorbance versus concentration. ufrgs.br
4. Measure SampleMeasure the absorbance of the unknown sample at the same λmax. mdpi.com
5. Calculate ConcentrationDetermine the concentration of the unknown sample by using its absorbance value and the linear equation from the calibration curve. youtube.com

Cell-Based Assays for Evaluating this compound Biological Activity in vitro (e.g., cell line proliferation, enzyme inhibition assays)

Cell-based assays are indispensable tools for evaluating the biological effects of this compound in a biologically relevant context. nih.gov These assays are used to determine its cytotoxicity against cancer cells, its antimicrobial potency, and its specific molecular targets.

Cell Line Proliferation and Cytotoxicity Assays: The anticancer potential of this compound and related compounds is often assessed using cell proliferation assays on various human cancer cell lines. lac-bac.gc.ca In these assays, cancer cells are cultured in the presence of varying concentrations of the compound. The effect on cell viability is typically measured after a set incubation period (e.g., 48 or 72 hours) using colorimetric methods like the MTT assay. nih.gov The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. nih.gov From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit cell proliferation by 50%. Extracts from Streptomyces species, containing various bioactive compounds, have shown significant cytotoxicity against cell lines such as HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). nih.govmdpi.comijmcmed.org

Enzyme Inhibition Assays: this compound is known to be an inhibitor of bacterial DNA-dependent RNA polymerase. nih.gov This activity can be quantified using in vitro enzyme inhibition assays. In a typical assay, the purified enzyme (RNA polymerase) is incubated with its substrates (a DNA template and nucleotide triphosphates, one of which is often radiolabeled) and varying concentrations of this compound. The amount of RNA synthesized is measured, and the concentration of this compound that inhibits enzyme activity by 50% (IC50) is determined. This specific mechanism is shared with other ansamycin antibiotics like rifampicin (B610482), though they may interact differently with the enzyme, offering potential advantages against resistant bacterial strains. nih.gov

Antimicrobial Susceptibility Testing: The antibacterial activity of this compound is determined using methods such as the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Recent studies on new streptovaricin derivatives have demonstrated potent activity against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Examples of In Vitro Biological Activity for Streptovaricin Derivatives and Related Compounds
Compound/ExtractAssay TypeTarget/Cell LineResult (MIC or IC50)Reference
Damavaricin H (Streptovaricin derivative)Antimicrobial (MIC)MRSA (ATCC 43300)4-8 µg/mL nih.gov
Protostreptovaricin VI (Streptovaricin derivative)Antimicrobial (MIC)MRSA (ATCC 43300)8-16 µg/mL nih.gov
Streptomyces sp. ExtractCytotoxicity (IC50)HepG2 (Liver Cancer)17.48 ± 0.94 µg/mL nih.gov
Streptomyces sp. ExtractCytotoxicity (IC50)MCF-7 (Breast Cancer)88.73 ± 4.78 µg/mL nih.gov
Streptomyces fildesensis ExtractCytotoxicity (EC50)HT-29 (Colon Cancer)0.1 µg/mL mdpi.com
Streptovaricin ComplexEnzyme InhibitionRNA-dependent DNA PolymeraseInhibits activity nih.gov

Molecular Biology Techniques for Studying this compound Target Interactions (e.g., gene deletion studies, in vitro reconstitution assays)

Molecular biology techniques are pivotal for elucidating the biosynthetic pathway of this compound and for understanding how it interacts with its cellular targets at a genetic level.

Gene Deletion Studies: The biosynthesis of antibiotics in Streptomyces is governed by a set of genes organized into a biosynthetic gene cluster (BGC). nih.govfrontiersin.orgyoutube.com To understand the function of individual genes within the streptovaricin BGC, targeted gene deletion (knockout) studies are performed. By creating mutant strains of S. spectabilis where a specific gene is inactivated, researchers can observe the effect on streptovaricin production. nih.gov For instance, deleting a gene that codes for a tailoring enzyme might lead to the accumulation of a precursor molecule or the production of a novel streptovaricin derivative. This approach is powerful for assigning functions to genes and for generating new analogs with potentially improved properties. nih.govnih.gov For example, mutants of S. spectabilis with deletions in genes like ΔstvP5 and ΔstvA2 have been used to isolate new derivatives, Damavaricin H and Protostreptovaricin VI. nih.gov

In Vitro Reconstitution Assays: This technique involves expressing and purifying the enzymes from the this compound biosynthetic pathway individually. The purified enzymes are then combined in a test tube with the necessary substrates to "reconstitute" a specific step, or a series of steps, of the biosynthetic pathway outside of the bacterial cell. This allows for the detailed biochemical characterization of each enzyme's function, substrate specificity, and reaction mechanism in a controlled environment. While complex, this bottom-up approach provides definitive evidence for the role of each enzymatic component in the assembly of the this compound molecule.

Table 4: Molecular Biology Approaches in Streptovaricin Research
TechniquePurposeExample ApplicationReference
Gene Cluster IdentificationTo locate and analyze the complete set of genes responsible for streptovaricin biosynthesis.Genome mining of S. spectabilis to identify the streptovaricin (stv) biosynthetic gene cluster. frontiersin.orgresearchgate.net
Gene DeletionTo determine the function of a specific gene (e.g., encoding a P450 enzyme or a methyltransferase) within the BGC.Creating ΔstvP5 and ΔstvA2 mutants in S. spectabilis to produce novel streptovaricin analogs. nih.gov
Heterologous ExpressionTo produce streptovaricins or their precursors in a different, more genetically tractable host organism.Moving the streptovaricin BGC into a host like S. coelicolor to facilitate genetic studies or improve yield. nih.gov
In Vitro ReconstitutionTo biochemically characterize the precise function and mechanism of a single enzyme from the pathway.Purifying a tailoring enzyme and showing its ability to convert a specific streptovaricin precursor into the next intermediate in a test tube. nih.gov

Future Perspectives and Emerging Research Avenues for Streptovaricin C

Exploration of Novel Streptovaricin C Derivatives with Modified Biological Profiles

The chemical architecture of this compound offers numerous sites for modification, providing a rich platform for the creation of novel analogues with altered or improved biological activities. Research in this area aims to overcome the limitations of the parent compound and to generate derivatives with enhanced potency, expanded spectrum of activity, or entirely new therapeutic applications.

A significant strategy involves the targeted genetic manipulation of the streptovaricin biosynthetic gene cluster in Streptomyces spectabilis. In one study, the targeted deletion of five distinct cytochrome P450 genes (stvP1-P5) led to the production of four new streptovaricin analogues. nih.gov This genetic engineering approach not only generated novel compounds but also elucidated the specific functions of these enzymes, such as hydroxylation at various positions on the streptovaricin core. nih.gov Subsequent analysis of these derivatives revealed crucial structure-activity relationships (SARs) for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Key findings from this research include:

The hydroxyl group at the C-28 position is vital for antibacterial activity. nih.gov

A hydroxyl group at the C-20 position significantly boosts activity, particularly when a methoxycarbonyl side chain at C-24 is absent. nih.gov

The presence of an inner lactone ring between C-21 and C-24 has a positive effect on the compound's activity. nih.gov

Another avenue of exploration is the isolation of new, naturally occurring derivatives from different bacterial strains. For instance, five new ansamycin (B12435341) polyketides, named Ansavaricins A–E, were isolated from a Streptomyces sp. S012 strain. nih.gov These compounds exhibit significant structural variations in their naphthoquinoid moieties and ansa chains compared to previously known streptovaricins. nih.gov Interestingly, while Ansavaricins A–E showed little to no direct toxicity against test bacteria, some of the co-isolated known streptovaricins demonstrated a significant inhibition of the secretion of SPI-1 effectors in Salmonella enterica. nih.gov This suggests a potential for streptovaricin derivatives to act as antivirulence drugs, which disarm pathogens rather than killing them, representing a modified and potentially more durable biological profile. nih.gov

Table 1: Selected Streptovaricin Derivatives and Their Biological Profiles

Derivative Name/TypeMethod of GenerationObserved Biological ProfileReference
Hydroxylated AnaloguesTargeted deletion of cytochrome P450 genes (e.g., stvP1, stvP4, stvP5)Potent activity against MRSA; activity influenced by position of hydroxyl groups. nih.gov
Ansavaricins A–EIsolation from Streptomyces sp. S012Showed minimal direct antibacterial toxicity. nih.gov
Known Streptovaricins (isolated with Ansavaricins)Isolation from Streptomyces sp. S012Inhibited secretion of SPI-1 virulence effectors in Salmonella enterica. nih.gov

Application of this compound as a Biochemical Probe in Molecular and Cellular Research

A biochemical or chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein, by selectively binding to it. nih.gov High-quality probes are characterized by their high potency, selectivity for their target over other related proteins, and demonstrated on-target effects within a cellular context. nih.gov

This compound's specific mechanism of action—the inhibition of bacterial DNA-dependent RNA polymerase (RNAP)—positions it as a valuable biochemical probe for studying the fundamental process of transcription. nih.gov Like the related and well-studied rifampicin (B610482), streptovaricin exerts its inhibitory effect by interacting with the β-subunit of RNAP. nih.gov This interaction blocks the transcription process at the promoter, preventing the synthesis of RNA chains. nih.gov

By using this compound as a tool compound, researchers can investigate:

The structure and function of bacterial RNAP: The specific binding site of streptovaricin on the RNAP β-subunit can be used to map functional regions of the enzyme.

The dynamics of transcription initiation: Because streptovaricin inhibits transcription at an early stage, it can be used to dissect the molecular events that occur as RNAP binds to a promoter and begins to synthesize RNA. nih.govyoutube.com

Comparative studies with other RNAP inhibitors: Comparing the effects of streptovaricin with other inhibitors like rifampicin, streptolydigin, and sorangicin, which bind to different or overlapping sites, can help create a detailed map of the enzyme's functional centers and allosteric communication pathways. nih.govyoutube.com

The ability of streptovaricins and their derivatives to selectively inhibit bacterial RNAP with little effect on mammalian DNA or RNA polymerases makes them specific tools for studying bacterial processes without confounding effects on the host cell machinery. nih.gov This specificity is a critical attribute for a high-quality biochemical probe and allows for the precise investigation of bacterial transcription in various experimental models.

Biotechnological Production Innovations for this compound and its Analogues

The industrial production of complex natural products like this compound relies on microbial fermentation, typically using strains of the genus Streptomyces. nih.gov Future advancements in this area are focused on enhancing production yields and generating novel analogues through metabolic engineering and process optimization.

A key innovation lies in the genetic understanding and manipulation of the producing organism, Streptomyces spectabilis. Researchers have successfully identified the streptovaricin biosynthetic gene cluster, which contains the complete set of genes required for the molecule's synthesis. nih.gov Within this cluster, specific genes have been characterized, including five cytochrome P450 genes (stvP1-P5) responsible for tailoring the core structure of the molecule. nih.gov

Table 2: Characterized Genes in the Streptovaricin Biosynthetic Cluster

GeneProposed FunctionReference
stvP1Hydroxylation of C-20 nih.gov
stvP2Possibly involved in forming the methylenedioxy bridge nih.gov
stvP3Potentially related to the formation of the naphthalene (B1677914) ring nih.gov
stvP4Hydroxylation of Me-24 nih.gov
stvP5Hydroxylation of C-28 nih.gov

This genetic knowledge enables combinatorial biosynthesis, where genes can be deleted, modified, or expressed in new combinations to produce a variety of streptovaricin analogues that may not be accessible through traditional chemical synthesis. nih.gov

In addition to genetic engineering, innovations in fermentation technology and strain selection are crucial. A patented method describes a process for selecting hyper-producing strains of S. spectabilis. nih.gov The method involves isolating strains that are resistant to streptovaricin itself and then screening for asporogenous (non-spore-forming) colonies, which are often associated with higher productivity. nih.gov Further optimization of the fermentation process, such as modifying the composition of the nutrient broth and using adsorbent polymer beads to capture the product, can also lead to significant improvements in yield. nih.gov

Advanced Computational Approaches for this compound Research and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. While specific published studies applying these advanced methods to this compound are limited, the principles are directly applicable to its future research. These approaches can guide the synthesis of novel derivatives by predicting their biological activity and interaction with their target.

Key computational methods that can be applied to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. youtube.com For this compound, docking studies could model how different derivatives fit into the binding pocket on the bacterial RNA polymerase β-subunit. This would allow researchers to virtually screen new designs and prioritize the synthesis of those predicted to have the strongest binding interactions. youtube.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a statistical method that correlates the three-dimensional properties of a set of molecules with their biological activity. youtube.com By building a QSAR model for a series of streptovaricin analogues, researchers could identify the key structural features (e.g., electronic and steric properties) that are essential for potent antibacterial activity. This model would then serve as a predictive tool to design new analogues with enhanced efficacy. youtube.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small chemical fragments that bind to the target protein and then growing or combining them to produce a potent lead compound. This method could be used to identify novel scaffolds or side chains that interact favorably with new pockets on the RNA polymerase surface, which could then be incorporated into the this compound framework.

Virtual Screening: This involves using computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. youtube.com A pharmacophore model, which defines the essential 3D features required for activity, could be developed from this compound and used to screen databases for new and structurally diverse molecules that inhibit bacterial RNAP. youtube.com

These computational strategies offer a rational approach to drug design, reducing the time and cost associated with traditional trial-and-error synthesis and screening, and paving the way for the development of next-generation streptovaricin-based antibiotics.

Role of this compound in Understanding Pathogen Biology and Resistance Mechanisms

This compound and its analogues serve as important tools for elucidating the fundamental biology of pathogens, particularly the mechanisms by which they develop antibiotic resistance. The primary mechanism of self-resistance in the producing organism, Streptomyces spectabilis, involves modifications to the drug's target, the β-subunit of RNA polymerase (encoded by the rpoB gene). nih.gov Studying these naturally resistant enzymes provides a direct look into the types of mutations that can confer resistance.

When other bacteria are exposed to streptovaricins, they can also develop resistance through mutations in their own rpoB gene. youtube.com Analyzing these mutations helps researchers understand the evolutionary pathways to resistance and the critical contact points between the antibiotic and its target. This knowledge is invaluable for designing new derivatives that can evade these common resistance mechanisms. The study of resistance to streptovaricins contributes to the broader understanding of how pathogens evolve in response to antibiotic pressure, a field of critical importance given the rise of multidrug-resistant infections.

Beyond resistance, streptovaricins can also be used to probe other aspects of pathogen biology, such as virulence. Research has shown that certain streptovaricin compounds can inhibit the type III secretion system (T3SS) in Salmonella enterica. nih.gov The T3SS is a complex molecular machine that injects virulence factors directly into host cells, a key step in causing disease. By inhibiting this system, the compounds reduce the pathogen's ability to cause harm without necessarily killing it. nih.gov This anti-virulence approach is a promising strategy that may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. Using this compound in this context helps to identify and understand novel targets for antimicrobial therapy that focus on disarming the pathogen rather than outright killing it.

Q & A

Q. What are the key structural features of Streptovaricin C critical for its bioactivity?

this compound is characterized by a naphthoquinone chromophore and a polyhydroxylated aliphatic ansa chain bridging non-adjacent positions on the aromatic core. The stereochemistry of the ansa bridge (e.g., axial vs. equatorial configurations) and substituents like acetyl or pyrone groups significantly influence its interaction with biological targets such as RNA polymerase and reverse transcriptases. Structural determination relies on X-ray crystallography (e.g., a p-bromobenzeneboronate ester derivative) and NMR spectroscopy to resolve stereochemical ambiguities .

Q. What experimental approaches are used to elucidate this compound’s biosynthetic pathway?

Genome mining of Streptomyces species identifies biosynthetic gene clusters (BGCs) encoding modular polyketide synthases (PKSs) and tailoring enzymes. Gene knockout studies (e.g., deletion of stvP5 in Streptomyces spectabilis) reveal intermediates and shunt products, while heterologous expression in model strains validates pathway functionality. Comparative metabolomics of wild-type and mutant strains links gene clusters to specific derivatives like ansavaricins .

Q. How do researchers assess this compound’s physicochemical properties for experimental applications?

Solubility, stability, and partition coefficients are determined via HPLC, mass spectrometry, and computational tools like Scigress for molecular modeling. For instance, this compound’s low aqueous solubility (1.604E-03 M at 25°C) necessitates solvent optimization (e.g., DMSO or ethanol) for in vitro assays .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its selectivity for eukaryotic vs. prokaryotic targets?

Rational design involves introducing substituents at C-19 or modifying the ansa chain’s lactone ring. For example, ansavaricin H (an open-chain derivative) inhibits human DNA topoisomerases but lacks activity against bacterial SPI-1 effectors. Comparative enzymatic assays (e.g., reverse transcriptase inhibition vs. RNA polymerase binding) and molecular docking studies identify critical interactions, such as Mn²⁺-dependent binding to viral polymerases .

Q. What methodological strategies resolve contradictions in bioactivity data across Streptovaricin derivatives?

Discrepancies (e.g., ansavaricins F–I inhibiting topoisomerases but not SPI-1 effectors) are addressed by:

  • Structural validation : ROESY and HMBC NMR to confirm stereochemistry and connectivity .
  • Target-specific assays : Parallel testing against purified enzymes (e.g., Topo I/IIα) and cellular models (e.g., Salmonella infection assays) .
  • Biosynthetic context : Correlating gene cluster variations (e.g., PKS domain deletions) with altered bioactivity .

Q. How can genome-guided approaches optimize this compound production in non-native hosts?

Comparative genomics of high-yield strains (e.g., Streptomyces parvulus) identifies regulatory elements and resistance genes within BGCs. CRISPR-Cas9-mediated activation of silent clusters or promoter engineering enhances expression. Fermentation conditions (e.g., pH, carbon source) are tailored based on transcriptomic data to upregulate PKS genes .

Q. How should researchers design assays to evaluate this compound’s dual inhibition of viral and host enzymes?

Use compartmentalized assays:

  • Viral inhibition : Measure RNA-dependent DNA polymerase activity in Rauscher leukemia virus lysates with ³H-dNTP incorporation .
  • Host toxicity : Assess cytotoxicity in HEK-293 or A549 cells via MTT assays, ensuring IC₅₀ values exceed therapeutic concentrations .
  • Selectivity index : Calculate ratios of antiviral EC₅₀ to cytotoxic CC₅₀ to prioritize derivatives with minimal off-target effects .

Methodological Considerations

  • Data reproducibility : Report solvent systems, enzyme sources (e.g., human vs. bacterial Topo I), and statistical analyses (e.g., ANOVA for dose-response curves) .
  • Ethical compliance : Adhere to biosafety protocols when handling engineered Streptomyces strains or viral lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.